

An In-depth Technical Guide on 4-Chloro-6-ethyl-2-phenylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-6-ethyl-2-phenylpyrimidine

Cat. No.: B1367399

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A comprehensive review of the available scientific literature and chemical databases reveals a significant lack of specific information for the compound **4-Chloro-6-ethyl-2-phenylpyrimidine**. While numerous structurally similar pyrimidine derivatives have been synthesized and studied, data pertaining to the exact molecule with an ethyl group at the 6-position, a phenyl group at the 2-position, and a chloro group at the 4-position of the pyrimidine ring is not readily available in public databases.

This guide will, therefore, address the IUPAC nomenclature of the specified compound and provide a detailed overview of closely related analogs for which scientific data has been published. This comparative approach aims to offer valuable insights for researchers, scientists, and drug development professionals interested in this class of compounds.

IUPAC Nomenclature

The correct IUPAC name for the requested compound, based on the systematic naming rules for organic chemistry, is indeed **4-chloro-6-ethyl-2-phenylpyrimidine**. The numbering of the pyrimidine ring dictates the locants for the substituents.

Analysis of Structurally Related Compounds

To provide a useful technical resource, this section will discuss the properties and synthesis of key analogs of **4-Chloro-6-ethyl-2-phenylpyrimidine**. The available data for these related

molecules can serve as a predictive tool for the potential characteristics and synthetic routes for the target compound.

4-Chloro-6-methyl-2-phenylpyrimidine

A close analog where the ethyl group at the 6-position is replaced by a methyl group is 4-chloro-6-methyl-2-phenylpyrimidine.

Table 1: Physicochemical Properties of 4-Chloro-6-methyl-2-phenylpyrimidine

Property	Value
Molecular Formula	C ₁₁ H ₉ ClN ₂
Molecular Weight	204.66 g/mol
IUPAC Name	4-chloro-6-methyl-2-phenylpyrimidine
CAS Number	29509-92-0

Data sourced from PubChem CID 598255.

4-Chloro-6-(2-ethyl-phenyl)-pyrimidine

In this analog, the ethyl group is attached to a phenyl ring at the 6-position.

Table 2: Physicochemical Properties of 4-Chloro-6-(2-ethyl-phenyl)-pyrimidine

Property	Value
Molecular Formula	C ₁₂ H ₁₁ ClN ₂
Molecular Weight	218.68 g/mol
IUPAC Name	4-chloro-6-(2-ethylphenyl)pyrimidine

Data sourced from commercial supplier catalogs.[\[1\]](#)

4-Chloro-6-ethyl-5-fluoropyrimidine

This analog features an ethyl group at the 6-position but lacks the phenyl group at the 2-position and includes a fluoro group at the 5-position. It is a known intermediate in the synthesis of the antifungal drug Voriconazole.[2]

Table 3: Physicochemical Properties of 4-Chloro-6-ethyl-5-fluoropyrimidine

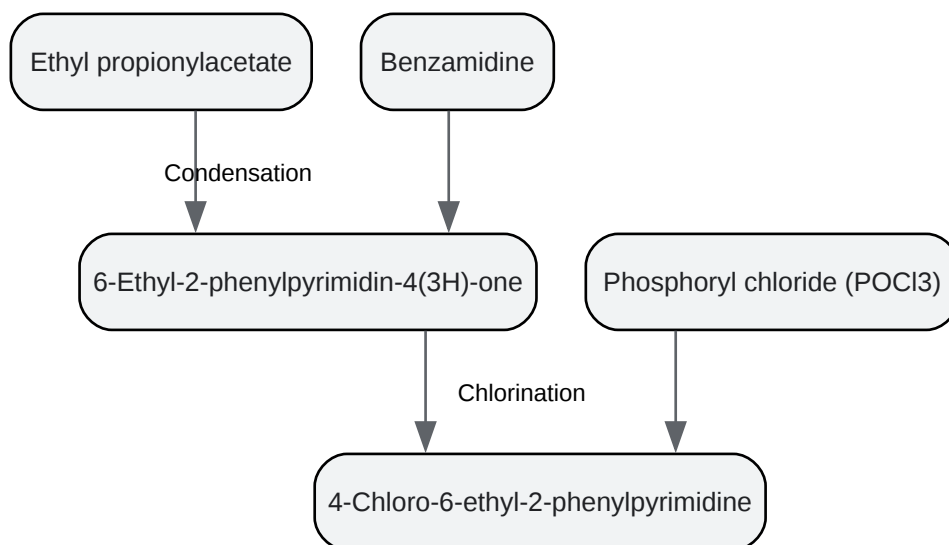
Property	Value
Molecular Formula	C ₆ H ₆ ClFN ₂
Molecular Weight	160.58 g/mol
IUPAC Name	4-chloro-6-ethyl-5-fluoropyrimidine
CAS Number	137234-74-3

Data sourced from PubChem CID 16743445.[2]

Potential Synthesis Strategies

While a specific protocol for **4-Chloro-6-ethyl-2-phenylpyrimidine** is not documented, a general synthetic approach can be proposed based on established pyrimidine syntheses. The key intermediate would likely be the corresponding pyrimidin-4-one.

A plausible synthetic workflow is outlined below:



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Caption: Proposed synthesis of **4-Chloro-6-ethyl-2-phenylpyrimidine**.

Experimental Protocol (Hypothetical):

- Synthesis of 6-Ethyl-2-phenylpyrimidin-4(3H)-one:
 - A mixture of ethyl propionylacetate and benzamidine hydrochloride would be refluxed in a suitable solvent such as ethanol in the presence of a base like sodium ethoxide.
 - The reaction progress would be monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture would be cooled, and the product precipitated, filtered, and purified by recrystallization.
- Chlorination to **4-Chloro-6-ethyl-2-phenylpyrimidine**:
 - The 6-Ethyl-2-phenylpyrimidin-4(3H)-one would be treated with a chlorinating agent, most commonly phosphoryl chloride (POCl_3), often with a catalytic amount of a tertiary amine such as N,N-dimethylaniline.
 - The reaction would be heated to reflux.
 - After completion, the excess POCl_3 would be carefully quenched with ice water.
 - The product would be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), washed, dried, and purified using column chromatography.

Potential Biological Activity and Applications in Drug Development

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Given the structural similarities to known bioactive molecules, **4-Chloro-6-ethyl-2-phenylpyrimidine** could potentially be investigated for various therapeutic applications.

For instance, substituted pyrimidines are known to act as:

- Kinase inhibitors: Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, competing for the enzyme's binding site.
- Antimicrobial agents: The pyrimidine ring is a core component of several antifungal and antibacterial drugs.
- Central nervous system (CNS) agents: Certain pyrimidine derivatives have shown activity as modulators of CNS receptors.

The specific biological profile of **4-Chloro-6-ethyl-2-phenylpyrimidine** would need to be determined through in vitro and in vivo screening assays. The chloro substituent at the 4-position provides a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

Conclusion

While a dedicated technical guide on **4-Chloro-6-ethyl-2-phenylpyrimidine** cannot be compiled due to the absence of specific data in the public domain, this document provides a foundational understanding based on its IUPAC name and the known properties and synthesis of closely related analogs. The proposed synthetic route and the discussion on potential biological activities offer a starting point for researchers and drug development professionals interested in exploring this specific chemical entity. Further experimental investigation is required to elucidate the precise chemical, physical, and biological characteristics of **4-Chloro-6-ethyl-2-phenylpyrimidine**.

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